Oxymetazoline-d4(imidazoline-d4)
CAS No.: 1262053-60-0
Cat. No.: VC0196620
Molecular Formula: C16H25ClN2O
Molecular Weight: 300.86 g/mol
Purity: 98% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1262053-60-0 |
---|---|
Molecular Formula | C16H25ClN2O |
Molecular Weight | 300.86 g/mol |
IUPAC Name | 6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol;hydrochloride |
Standard InChI | InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H/i6D2,7D2; |
Standard InChI Key | BEEDODBODQVSIM-FEUVXQGESA-N |
Isomeric SMILES | [2H]C1(C(N=C(N1)CC2=C(C(=C(C=C2C)C(C)(C)C)O)C)([2H])[2H])[2H].Cl |
SMILES | CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C |
Canonical SMILES | CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl |
Chemical Structure and Properties
Molecular Identity and Nomenclature
Pharmacological Profile
This binding profile indicates that oxymetazoline has highest affinity for the α1A adrenergic receptor subtype, with significant activity at other alpha-adrenergic receptor subtypes as well . The binding to these receptors causes vasoconstriction of dilated arterioles by stimulating adrenergic receptors, reducing blood flow to the application area .
Pharmacokinetic Considerations
Applications and Analytical Utility
Role as an Analytical Standard
The primary application of Oxymetazoline-d4(imidazoline-d4) is as an internal standard for analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses. The compound's deuteration creates a mass shift in the mass spectrum compared to the non-deuterated oxymetazoline, allowing for precise quantification while maintaining nearly identical chromatographic behavior.
Advantages in Mass Spectrometry
The specific incorporation of four deuterium atoms in the imidazoline ring provides several advantages in mass spectrometric analysis:
-
The four-mass-unit difference allows clear differentiation between the analyte (oxymetazoline) and the internal standard in mass spectra
-
The deuterated and non-deuterated compounds co-elute or exhibit very similar retention times in chromatographic separations
-
Matrix effects and ionization efficiency variations affect both compounds similarly, improving quantitative accuracy
Research Applications
Oxymetazoline-d4(imidazoline-d4) serves as an essential tool in:
-
Pharmacokinetic studies of oxymetazoline
-
Development and validation of bioanalytical methods
-
Quality control testing of pharmaceutical formulations containing oxymetazoline
-
Metabolite identification studies
Relationship to Parent Compound
Clinical Applications of Oxymetazoline
Understanding the clinical applications of the parent compound provides context for the analytical importance of the deuterated standard. Oxymetazoline is clinically indicated for:
-
Topical treatment of persistent facial erythema associated with rosacea in adults
-
Treatment of acquired blepharoptosis (droopy eyelid) when used ophthalmically
-
Regional anesthesia when used in combination with tetracaine intranasally for dental procedures
-
Off-label uses during nasal intubation and ear, nose, and throat surgery
The widespread clinical use of oxymetazoline necessitates reliable analytical methods for its quantification in various matrices, highlighting the importance of Oxymetazoline-d4(imidazoline-d4) as an analytical standard.
Comparative Analysis
Structural Comparison with Related Compounds
The slight increase in molecular weight between oxymetazoline and its deuterated analog reflects the substitution of four hydrogen atoms (atomic mass ~1) with four deuterium atoms (atomic mass ~2).
Pharmacological Distinctions
From a pharmacological perspective, Oxymetazoline-d4(imidazoline-d4) would be expected to exhibit essentially identical receptor binding characteristics to the parent compound. The deuteration is designed to have minimal impact on the electronic structure and three-dimensional conformation of the molecule, preserving its biological activity profile while enabling its distinction in analytical applications.
Current Research and Future Perspectives
The development and optimization of deuterated internal standards continues to be an active area of research in analytical chemistry and pharmaceutical sciences. Key trends include:
-
Expanding the application of deuterated standards to more complex biological matrices
-
Developing multiplex assays that can simultaneously quantify multiple drug analytes and metabolites
-
Integration of deuterated standards in high-throughput screening methods
While no specific recent studies focusing on Oxymetazoline-d4(imidazoline-d4) are mentioned in the search results, its continued relevance is supported by its presence in modern chemical databases with recent update dates .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume